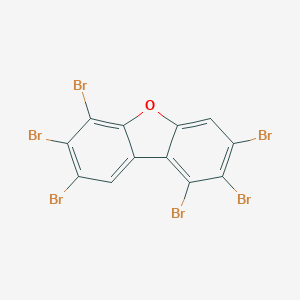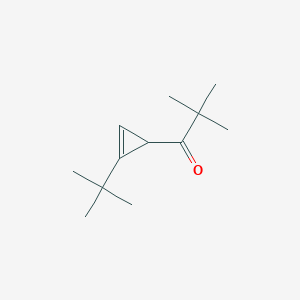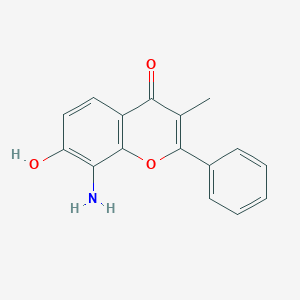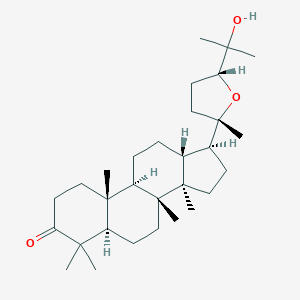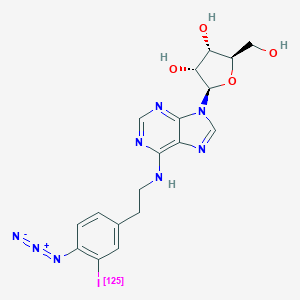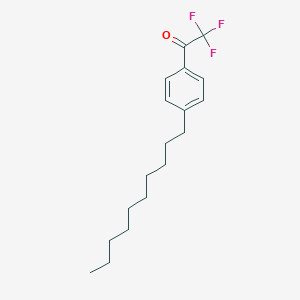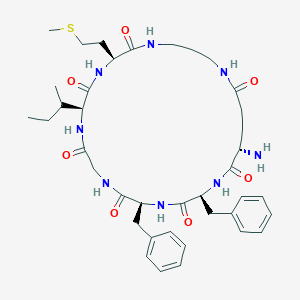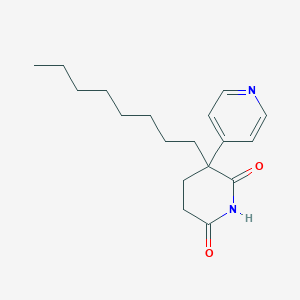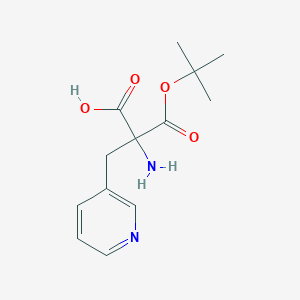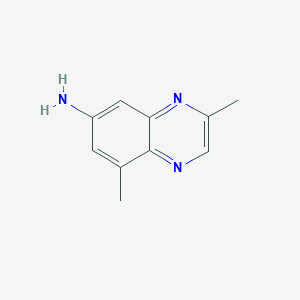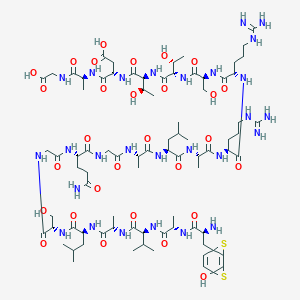
CU-Ptsm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) 1,4,7-triazacyclononane (Cu-Ptsm) is a copper-based contrast agent used in magnetic resonance imaging (MRI) studies. It has been shown to have excellent properties for imaging hypoxia, which is a hallmark of many diseases, including cancer. In addition to its imaging properties, Cu-Ptsm has also been studied for its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of CU-Ptsm is not fully understood. However, it is believed to work by binding to copper ions in the body, which can then react with oxygen to form reactive oxygen species (ROS). These ROS can then damage cancer cells, leading to their death. In addition, CU-Ptsm may also work by inhibiting the activity of certain enzymes that are necessary for cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
CU-Ptsm has been shown to have a number of biochemical and physiological effects. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition, CU-Ptsm has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. CU-Ptsm has also been shown to have antioxidant properties, which may help to protect cells from damage caused by ROS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CU-Ptsm for lab experiments is its excellent imaging properties. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition, CU-Ptsm has been shown to have potential therapeutic applications, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of CU-Ptsm is its potential toxicity. Copper ions can be toxic to cells at high concentrations, and CU-Ptsm may also generate ROS, which can cause cellular damage.
Direcciones Futuras
There are a number of future directions for research on CU-Ptsm. One area of research is the development of new imaging techniques that can better detect hypoxia in tumors. Another area of research is the development of new cancer therapies based on the therapeutic properties of CU-Ptsm. In addition, researchers are exploring ways to reduce the potential toxicity of CU-Ptsm, such as by modifying its chemical structure or using lower doses. Overall, CU-Ptsm shows great promise as a tool for imaging and treating cancer, and research in this area is likely to continue for many years to come.
Métodos De Síntesis
CU-Ptsm is synthesized by reacting copper(II) acetate with 1,4,7-triazacyclononane in the presence of sodium hydroxide. The resulting product is purified through a series of chromatography steps. The final product is a blue solid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
CU-Ptsm has been extensively studied for its imaging properties in MRI studies. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition to cancer imaging, CU-Ptsm has also been studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
19976-14-8 |
|---|---|
Nombre del producto |
CU-Ptsm |
Fórmula molecular |
C7H12CuN6S2 |
Peso molecular |
307.9 g/mol |
Nombre IUPAC |
copper;N'-methyl-N-[(E)-[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]propan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C7H14N6S2.Cu/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2;/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15);/q;+2/p-2/b10-4+,11-5+; |
Clave InChI |
OPBOHAVZSFKTOF-DVHWKNMOSA-L |
SMILES isomérico |
C/C(=N\NC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |
SMILES |
CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
SMILES canónico |
CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
Sinónimos |
64Cu-pyruvaldehdye-bis(N4-methylthiosemicarbazone) copper pyruvaldehyde bis(N(4)-methylthiosemicarbazone) complex Cu(PTSM) CU-PTSM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



